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molecular formula C10H13ClO3S B072264 4-(n-Butoxy)benzenesulfonyl chloride CAS No. 1138-56-3

4-(n-Butoxy)benzenesulfonyl chloride

Cat. No. B072264
M. Wt: 248.73 g/mol
InChI Key: HGKWMUBXVMFXNC-UHFFFAOYSA-N
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Patent
US05428046

Procedure details

100 ml of methanolic ammonia solution were added dropwise to 10 g of 4-n-butoxybenzenesulfonyl chloride, while cooling with ice. After the mixture had been stirred at 20° C. for 1/2 hour, water was added, the mixture was acidified to pH 1 to 2 and the product was filtered off with suction, melting point 99° to 101° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH3:5]>O>[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH2:1])(=[O:15])=[O:14])=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at 20° C. for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction, melting point 99° to 101° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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